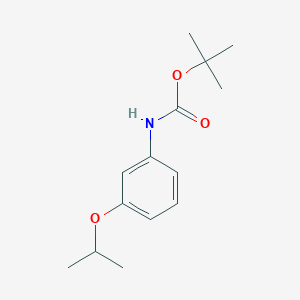![molecular formula C15H22N2O3 B263365 N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide](/img/structure/B263365.png)
N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide, commonly known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. AEBSF is a white crystalline powder that is soluble in water and organic solvents. It is a synthetic compound that was first developed in the 1980s and has since become an important tool for studying the role of serine proteases in various biological processes.
Mechanism of Action
AEBSF inhibits serine proteases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from carrying out its normal function, which can have a range of effects depending on the specific enzyme being inhibited. AEBSF is particularly effective at inhibiting the protease activity of trypsin and chymotrypsin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AEBSF depend on the specific enzyme being inhibited. In general, however, inhibiting serine proteases can have a range of effects on cellular processes, including reducing inflammation, preventing blood clotting, and altering cell signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AEBSF in lab experiments is its specificity for serine proteases. This allows researchers to selectively inhibit these enzymes without affecting other cellular processes. Additionally, AEBSF is relatively stable and easy to use, making it a popular choice for many researchers.
One limitation of AEBSF is that it can be toxic to cells at high concentrations. This can make it difficult to use in certain experiments where high doses are required. Additionally, AEBSF is not effective at inhibiting all serine proteases, so researchers may need to use other inhibitors in conjunction with AEBSF to fully study the role of these enzymes.
Future Directions
There are several potential future directions for research involving AEBSF. One area of interest is the development of more specific and potent inhibitors of serine proteases. Additionally, researchers are exploring the role of serine proteases in various diseases, including cancer and neurodegenerative disorders. Finally, there is ongoing research into the use of AEBSF as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of AEBSF involves the reaction of 2-phenoxypropionyl chloride with morpholine in the presence of a base such as sodium hydroxide. The resulting product is then treated with ethylenediamine to form the final compound, N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide. The yield of this reaction is typically around 70-80%.
Scientific Research Applications
AEBSF is primarily used as a serine protease inhibitor in scientific research. Serine proteases are a class of enzymes that are involved in a wide range of biological processes, including blood clotting, inflammation, and cell signaling. By inhibiting these enzymes, researchers can gain insights into the role that they play in these processes.
properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C15H22N2O3/c1-13(20-14-5-3-2-4-6-14)15(18)16-7-8-17-9-11-19-12-10-17/h2-6,13H,7-12H2,1H3,(H,16,18) |
InChI Key |
DHRRNNCYOGYBAW-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCCN1CCOCC1)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NCCN1CCOCC1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)
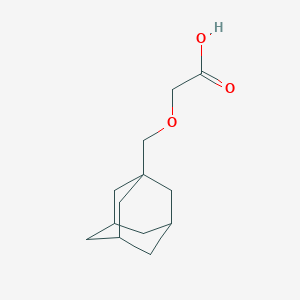
![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)
![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)
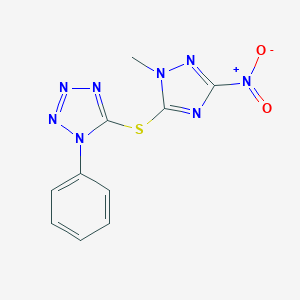
![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)
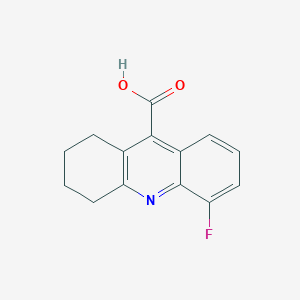
![4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B263301.png)
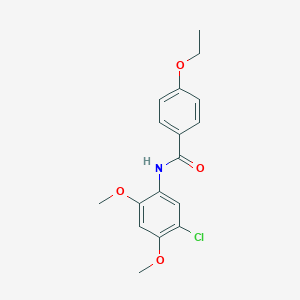
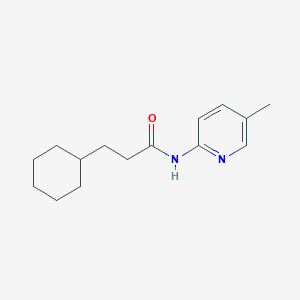
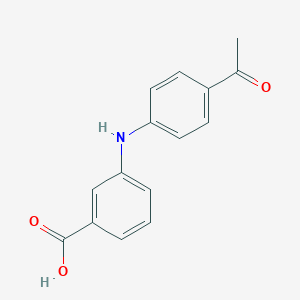
![2-[(Cyanomethyl)(phenyl)amino]benzoic acid](/img/structure/B263316.png)
